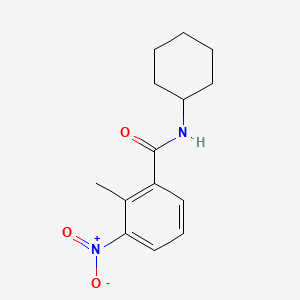
N-cyclohexyl-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-methyl-3-nitrobenzamide (CNB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CNB is a yellow crystalline solid that belongs to the class of nitrobenzamides. It has a molecular weight of 249.3 g/mol and a melting point of 111-113°C.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-methyl-3-nitrobenzamide is not fully understood. However, it has been reported that N-cyclohexyl-2-methyl-3-nitrobenzamide exhibits inhibitory activity against various enzymes such as aldose reductase, acetylcholinesterase, and butyrylcholinesterase. It has also been reported that N-cyclohexyl-2-methyl-3-nitrobenzamide exhibits antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
N-cyclohexyl-2-methyl-3-nitrobenzamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of aldose reductase, an enzyme that plays a key role in the development of diabetic complications. It has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the degradation of the neurotransmitter acetylcholine. Furthermore, N-cyclohexyl-2-methyl-3-nitrobenzamide has been reported to exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclohexyl-2-methyl-3-nitrobenzamide is its ease of synthesis. N-cyclohexyl-2-methyl-3-nitrobenzamide can be synthesized using a simple and efficient method, which makes it readily available for use in various laboratory experiments. However, one of the limitations of N-cyclohexyl-2-methyl-3-nitrobenzamide is its low solubility in water, which may affect its biological activity and limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-cyclohexyl-2-methyl-3-nitrobenzamide. One potential direction is the investigation of its potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Another potential direction is the synthesis of novel derivatives of N-cyclohexyl-2-methyl-3-nitrobenzamide with improved biological activity and solubility. Furthermore, the study of the mechanism of action of N-cyclohexyl-2-methyl-3-nitrobenzamide and its interaction with various enzymes and receptors may provide valuable insights into its potential applications in various fields.
Synthesis Methods
The synthesis of N-cyclohexyl-2-methyl-3-nitrobenzamide involves the reaction of 3-nitrobenzoic acid and cyclohexyl isocyanide in the presence of a catalyst such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane. After completion of the reaction, the product is purified by recrystallization using a suitable solvent such as ethanol.
Scientific Research Applications
N-cyclohexyl-2-methyl-3-nitrobenzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-cyclohexyl-2-methyl-3-nitrobenzamide has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In organic synthesis, N-cyclohexyl-2-methyl-3-nitrobenzamide has been used as a building block for the synthesis of various compounds such as heterocycles and amino acids. In material science, N-cyclohexyl-2-methyl-3-nitrobenzamide has been studied for its potential applications in the fabrication of organic electronic devices.
properties
IUPAC Name |
N-cyclohexyl-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-12(8-5-9-13(10)16(18)19)14(17)15-11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDKMUHCCPBSKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5888447.png)


![4-ethyl-5-[2-(3-methoxyphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5888466.png)

![methyl 3-{[(2,4-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5888495.png)




![4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5888526.png)
